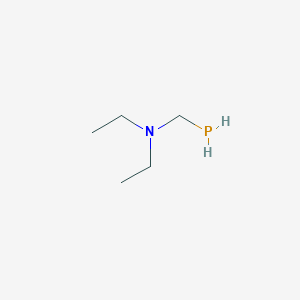
N-Ethyl-N-(phosphanylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(phosphanylmethyl)ethanamine is an organic compound that contains both amine and phosphine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(phosphanylmethyl)ethanamine typically involves the reaction of ethylamine with a phosphine derivative. One common method is the reaction of ethylamine with chloromethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(phosphanylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds are often used as reagents in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted amine and phosphine compounds.
Scientific Research Applications
N-Ethyl-N-(phosphanylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(phosphanylmethyl)ethanamine involves its interaction with molecular targets through its amine and phosphine groups. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Similar structure but lacks the phosphine group.
N,N-Diethylphosphine: Contains a phosphine group but different amine structure.
Uniqueness
N-Ethyl-N-(phosphanylmethyl)ethanamine is unique due to the presence of both amine and phosphine functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
4542-45-4 |
|---|---|
Molecular Formula |
C5H14NP |
Molecular Weight |
119.15 g/mol |
IUPAC Name |
N-ethyl-N-(phosphanylmethyl)ethanamine |
InChI |
InChI=1S/C5H14NP/c1-3-6(4-2)5-7/h3-5,7H2,1-2H3 |
InChI Key |
MAAZJCLDGJGKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


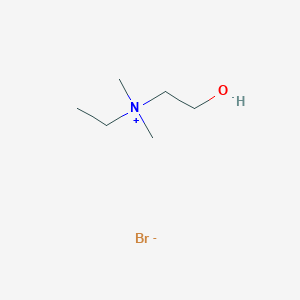
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
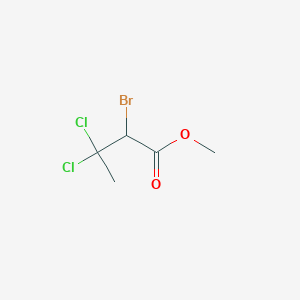
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)

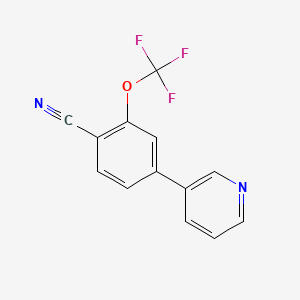
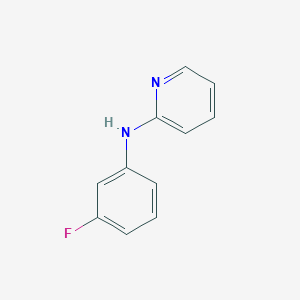


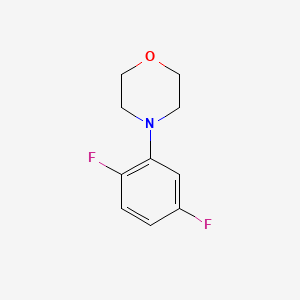
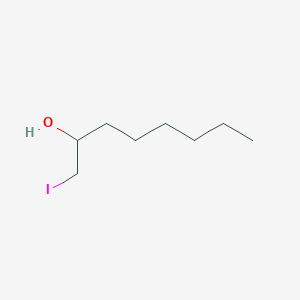
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)

